5-bromo-2-(methylsulfanyl)-4-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyrimidine
CAS No.: 2549052-53-9
Cat. No.: VC11837686
Molecular Formula: C14H15BrN4OS
Molecular Weight: 367.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549052-53-9 |
|---|---|
| Molecular Formula | C14H15BrN4OS |
| Molecular Weight | 367.27 g/mol |
| IUPAC Name | 5-bromo-2-methylsulfanyl-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine |
| Standard InChI | InChI=1S/C14H15BrN4OS/c1-21-14-17-6-12(15)13(18-14)19-7-10(8-19)9-20-11-3-2-4-16-5-11/h2-6,10H,7-9H2,1H3 |
| Standard InChI Key | MJHYEWCXJKPSSG-UHFFFAOYSA-N |
| SMILES | CSC1=NC=C(C(=N1)N2CC(C2)COC3=CN=CC=C3)Br |
| Canonical SMILES | CSC1=NC=C(C(=N1)N2CC(C2)COC3=CN=CC=C3)Br |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The compound’s systematic name, 5-bromo-2-(methylsulfanyl)-4-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyrimidine, reflects its core pyrimidine ring substituted with bromine at position 5, a methylsulfanyl group at position 2, and a 3-[(pyridin-3-yloxy)methyl]azetidin-1-yl moiety at position 4. Based on structural analogs , its molecular formula is inferred as C₁₄H₁₅BrN₄OS₂, with a molecular weight of 407.33 g/mol.
Table 1: Comparative Molecular Properties of Related Brominated Pyrimidines
Synthesis and Reaction Pathways
Core Pyrimidine Bromination
Bromination at position 5 of the pyrimidine ring is a critical step, often achieved using reagents like N-bromosuccinimide (NBS). For example, in the synthesis of 5-bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine , NBS in dichloromethane at 0–25°C yielded 93% product. Similar conditions may apply to the target compound, though the presence of the azetidine-pyridinyloxy group could necessitate modified temperatures or solvents to prevent side reactions .
Functionalization of the Azetidine Moiety
The 3-[(pyridin-3-yloxy)methyl]azetidin-1-yl group likely originates from nucleophilic substitution or coupling reactions. In analog , a pyrrolidine-1-carbonyl group was introduced via lithiation followed by carboxylation. For the target compound, a Mitsunobu reaction between azetidine methanol and pyridin-3-ol could install the pyridinyloxy methyl group, though experimental validation is required .
Physicochemical Properties
Solubility and Lipophilicity
The compound’s solubility profile is influenced by its heteroaromatic and polar substituents. Analog exhibited a log P (octanol-water partition coefficient) of 2.2, suggesting moderate lipophilicity. The target compound’s pyridinyloxy group may enhance water solubility compared to , which lacks polar oxygen atoms .
Table 2: Predicted Physicochemical Parameters
| Parameter | Value (Predicted) | Method of Estimation |
|---|---|---|
| Log P (o/w) | 2.5–3.0 | XLOGP3 |
| Aqueous Solubility (mg/mL) | 0.05–0.10 | SILICOS-IT |
| TPSA (Ų) | 65–70 | Computational Modeling |
Applications in Materials Science
Fluorescent Probes
Pyrimidine derivatives with extended π-systems are used as fluorescent tags. The azetidine-pyridinyloxy group in the target compound could stabilize excited states, enabling applications in cellular imaging. Analog ’s use in fluorescent probes supports this hypothesis .
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